Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Medicinal Chemistry
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Medicinal Chemistry
An In-Depth Technical Guide to 5-Boc-2,5-diazaspiro[3.5]nonane Oxalate (CAS 1523571-07-4) for Advanced Drug Discovery
In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced three-dimensionality is paramount. Flat, sp²-heavy structures often face challenges with solubility, metabolic stability, and target selectivity. Spirocyclic scaffolds, characterized by two rings sharing a single quaternary carbon atom, offer an elegant solution by introducing inherent three-dimensional topology.[1][2] This structural rigidity and complexity can improve the potency and pharmacokinetic properties of drug candidates.[1] The diazaspiro[3.5]nonane core, a motif containing a four-membered azetidine ring fused with a six-membered piperidine ring, is a particularly valuable building block. It provides precise vectors for substituent placement, enabling chemists to explore chemical space with high fidelity.
This guide focuses on a key derivative, 5-Boc-2,5-diazaspiro[3.5]nonane oxalate (CAS 1523571-07-4) . The strategic incorporation of the tert-butoxycarbonyl (Boc) protecting group on one of the two nitrogen atoms renders this molecule a versatile, orthogonally protected synthon. It allows for selective functionalization of the free secondary amine, followed by the potential for subsequent deprotection and modification of the second nitrogen. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its properties, synthesis, characterization, and application as a pivotal building block in medicinal chemistry.
Physicochemical Properties and Specifications
5-Boc-2,5-diazaspiro[3.5]nonane oxalate is typically supplied as a stable, crystalline solid, which enhances its shelf-life and handling properties compared to the free base. The oxalate salt form also often improves aqueous solubility.
| Property | Specification |
| CAS Number | 1523571-07-4[3][4] |
| IUPAC Name | tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate; oxalic acid[5] |
| Molecular Formula | C₂₆H₄₆N₄O₈ (This represents a 2:1 ratio of the Boc-protected amine to oxalic acid, also referred to as a hemioxalate)[3][6] |
| Molecular Weight | 542.67 g/mol [3][5] |
| Appearance | White to off-white solid[6] |
| Storage Conditions | 2-8°C, under an inert atmosphere[3][6] |
| Purity (Typical) | ≥97% |
| Solubility | Soluble in water, methanol. |
The Rationale for Spirocyclic Design: Enhancing Drug-Like Properties
The decision to incorporate a spirocyclic scaffold like diazaspiro[3.5]nonane is a deliberate strategy to optimize molecular properties for clinical success. The primary advantages stem from moving away from planar structures towards more complex, three-dimensional shapes.
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Increased Fraction of sp³ Hybridized Carbons (Fsp³): A higher Fsp³ count is strongly correlated with increased success rates for compounds advancing through clinical trials.[1] The quaternary spiro-carbon inherently increases the Fsp³ value, which can lead to improved solubility, reduced promiscuity, and better overall pharmacokinetic profiles.[1]
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Improved Metabolic Stability: The rigid, compact nature of the spirocyclic core can shield adjacent chemical bonds from metabolic enzymes (e.g., cytochrome P450s), reducing metabolic liability. By replacing more flexible aliphatic chains or morpholine rings with an azaspirocycle, researchers have successfully lowered metabolic clearance and improved selectivity.[1]
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Vectorial Control and Novel Chemical Space: The fixed spatial arrangement of the two rings provides well-defined exit vectors for substituents. This allows medicinal chemists to precisely control the orientation of pharmacophoric groups to optimize interactions with a biological target, a task that is often challenging with conformationally flexible linkers.
Synthesis and Purification: A Strategic Approach
The synthesis of 5-Boc-2,5-diazaspiro[3.5]nonane requires a multi-step approach, with the critical challenge being the selective mono-protection of the diamine core. Direct reaction of a symmetrical diamine with one equivalent of Boc-anhydride typically yields a mixture of unreacted starting material, the desired mono-protected product, and the di-protected byproduct, necessitating difficult purification.
A more robust and logical strategy involves the temporary, in-situ deactivation of one amine functionality by protonation, allowing the other to be selectively protected.[7] The following workflow represents a plausible and efficient synthesis route.
Caption: Synthesis workflow for 5-Boc-2,5-diazaspiro[3.5]nonane oxalate.
Experimental Protocol: Selective Mono-Boc Protection and Salt Formation
This protocol is a representative method adapted from established procedures for the selective protection of diamines.[7][8]
Materials:
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2,5-Diazaspiro[3.5]nonane (1.0 eq)
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Methanol (anhydrous)
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Hydrochloric acid (1.0 eq, e.g., as a solution in dioxane or generated in situ)
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Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
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Sodium hydroxide solution (e.g., 2M)
-
Dichloromethane (DCM)
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Anhydrous sodium sulfate (Na₂SO₄)
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Oxalic acid (0.5 eq)
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Ethanol
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Diethyl ether
Procedure:
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Protonation: Dissolve 2,5-diazaspiro[3.5]nonane (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.
-
Causality: Performing the reaction at a low temperature controls the exothermicity of the acid-base reaction and subsequent acylation. Methanol is a good solvent for both the polar salt and the less polar reagents.
-
-
Slowly add hydrochloric acid (1.0 eq) dropwise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes. This forms the mono-hydrochloride salt in situ, effectively "protecting" one of the two chemically equivalent nitrogens from reacting.[7]
-
Boc Protection: To the same flask, add a solution of di-tert-butyl dicarbonate (1.0 eq) in a minimal amount of methanol. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Self-Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of the mono-Boc product.
-
-
Work-up: Remove the methanol under reduced pressure. To the residue, add water and basify the aqueous solution to a pH > 12 with a 2M NaOH solution. This deprotonates the ammonium salt and ensures the product is in its free base form for extraction.
-
Extract the aqueous layer with dichloromethane (3 x volumes). The organic layers contain the desired mono-protected product.
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Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 5-Boc-2,5-diazaspiro[3.5]nonane as an oil or solid.
-
Salt Formation: Dissolve the crude product in a minimal amount of ethanol. In a separate flask, dissolve oxalic acid (0.5 eq) in ethanol.
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Add the oxalic acid solution dropwise to the solution of the free base with stirring. A white precipitate should form.
-
Causality: The formation of the oxalate salt provides a stable, crystalline solid that is easily filtered and purified from any non-basic impurities remaining from the reaction. The 2:1 stoichiometry is often favored for crystallization.
-
-
Stir the resulting slurry for 1 hour at room temperature, then cool to 0°C to maximize precipitation.
-
Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield the final product, 5-Boc-2,5-diazaspiro[3.5]nonane oxalate.
Analytical Characterization for Quality Assurance
Rigorous analytical characterization is essential to validate the identity, purity, and stability of the building block, ensuring the reliability and reproducibility of subsequent experiments.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H NMR | Confirms the structural integrity of the spirocyclic framework and the presence of the Boc group. | Characteristic peaks for the spirocycle's aliphatic protons, and a distinct singlet around 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group.[8] |
| ¹³C NMR | Verifies the carbon skeleton, including the quaternary spiro-carbon and the carbonyl and quaternary carbons of the Boc group. | Signals corresponding to the spirocyclic carbons, and characteristic peaks around 156 ppm (C=O) and 79 ppm (quaternary carbon) for the Boc group.[8] |
| Mass Spectrometry (LC-MS) | Confirms the molecular weight of the free base. | A peak corresponding to [M+H]⁺ for the free base (C₁₂H₂₂N₂O₂), where M = 226.32 g/mol .[9] |
| HPLC | Determines the purity of the final product. | A single major peak indicating a purity of ≥97%. |
| Nonaqueous Titration | Quantifies the amount of the free amine, confirming the mono-protection. | Used to determine the purity based on the titratable amine content. |
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
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System: Standard HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient would be 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 water/acetonitrile mixture.
Applications in Drug Discovery Workflows
5-Boc-2,5-diazaspiro[3.5]nonane oxalate is not an active pharmaceutical ingredient itself, but rather a high-value building block for constructing more complex drug candidates. Its utility lies in the orthogonal nature of its two nitrogen atoms. The unprotected secondary amine serves as a nucleophilic handle for a variety of chemical transformations, while the Boc-protected amine remains inert until its deliberate removal is desired.
This scaffold has been incorporated into molecules targeting a range of diseases. For instance, related 7-azaspiro[3.5]nonane derivatives have been successfully developed as potent agonists for GPR119, a G-protein coupled receptor involved in glucose homeostasis, making it a target for type 2 diabetes.[10] Other diazaspiro[3.5]nonane structures have been used to create novel benzothiazinones with powerful antimycobacterial activity.[11]
Caption: Application workflow of the scaffold in drug discovery.
Key Synthetic Transformations:
-
Functionalization of the Free Amine (N-2):
-
Amide Bond Formation: Coupling with a carboxylic acid (R-COOH) using standard coupling reagents (e.g., HATU, EDC/HOBt).
-
Reductive Amination: Reaction with an aldehyde or ketone (R-CHO/R-CO-R') in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form a new C-N bond.
-
Sulfonamide Formation: Reaction with a sulfonyl chloride (R-SO₂Cl) in the presence of a base.
-
Nucleophilic Aromatic Substitution (SₙAr): Reaction with an electron-deficient aromatic ring bearing a leaving group.
-
-
Deprotection of the Boc Group (N-5):
-
The Boc group is reliably cleaved under mild acidic conditions, most commonly using trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.[12] This step is highly selective and does not affect most other functional groups, preserving the integrity of the molecule.
-
-
Functionalization of the Newly Exposed Amine (N-5):
-
Once the Boc group is removed, the newly freed secondary amine at the N-5 position is available for any of the transformations listed in step 1, allowing for the introduction of a second, distinct pharmacophore or modulating group.
-
Conclusion
5-Boc-2,5-diazaspiro[3.5]nonane oxalate is a quintessential example of a modern building block designed for purpose in drug discovery. Its value extends beyond its chemical formula to its strategic design: the spirocyclic core imparts desirable three-dimensional characteristics that can improve physicochemical and pharmacokinetic properties, while the orthogonal Boc protecting group provides chemists with the control needed for efficient and logical synthesis of complex target molecules. For research teams aiming to develop novel therapeutics with improved clinical translation potential, this building block represents a powerful and validated tool for navigating the complexities of medicinal chemistry.
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